Technical Deep Dive: Stereochemical Analysis of LY-411575
Technical Deep Dive: Stereochemical Analysis of LY-411575
The following technical guide details the molecular weight, formula, and stereochemical properties of LY-411575.
Executive Summary
LY-411575 (also known as LSN-411575) is a potent, cell-permeable γ-secretase inhibitor that selectively blocks the cleavage of amyloid precursor protein (APP) and Notch receptors.[1] While often discussed as a single entity in general literature, LY-411575 is a specific stereoisomer within a family of eight possible configurations.
For researchers and drug development professionals, the distinction between the biologically active eutomer (the specific isomer with desired activity) and its distomers (impurities or inactive isomers) is critical. The active compound possesses a specific (S, S, S) configuration across its three chiral centers. Using non-stereoselective synthesis yields a mixture of diastereomers with vastly different pharmacological profiles.
Chemical Identity & Molecular Metrics
| Parameter | Technical Specification |
| Common Name | LY-411575 |
| IUPAC Name | (2S)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide |
| CAS Number | 209984-57-6 |
| Molecular Formula | C₂₆H₂₃F₂N₃O₄ |
| Molecular Weight | 479.48 g/mol |
| Chiral Centers | 3 (Three) |
| Stereochemistry | (S), (S), (S) |
| Solubility | DMSO (>20 mg/mL), Ethanol (>90 mg/mL w/ sonication), Insoluble in Water |
Structural Topology & Stereocenters
The molecule is constructed from three distinct chiral building blocks linked via amide bonds. The precise spatial arrangement of these blocks dictates the molecule's ability to fit into the catalytic site of the presenilin subunit within the γ-secretase complex.
Figure 1: Modular assembly of LY-411575 showing the three chiral centers required for biological activity.
Stereochemical Analysis
LY-411575 contains three stereogenic centers. Following the
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Enantiomeric Pairs: 4 pairs.
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Diastereomers: Any non-enantiomeric relationship (e.g., S,S,S vs S,R,S).
The "Active" Configuration
The biologically active form is the (S, S, S) isomer.
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Center 1: The hydroxy group on the phenylacetic acid moiety must be in the (S) orientation.
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Center 2: The methyl group on the alanine linker must be in the (S) orientation (derived from L-Alanine).
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Center 3: The amino group on the benzazepinone ring must be in the (S) orientation.
The "LY-D" Comparator
In literature, you will often see references to LY-D . This is a diastereomer of LY-411575 used as a negative control.
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Function: LY-D exhibits significantly reduced potency (weak inhibitor) compared to LY-411575.
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Utility: It validates that the observed biological effects (e.g., Notch inhibition, Aβ reduction) are due to specific target engagement rather than off-target toxicity or non-specific physicochemical effects.
Synthesis & Separation Methodologies
For high-fidelity research, isolating the specific (S,S,S) isomer is paramount. There are two primary workflows: the "MedChem" scale (relying on HPLC) and the "Process" scale (relying on diastereomeric resolution).
Method A: Chiral Resolution (Small Scale)
Standard synthesis often produces a racemic mixture at the benzazepine step.
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Technique: Chiral Preparative HPLC.[2]
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Stationary Phase: Polysaccharide-based columns (e.g., Chiralpak AD or OD).
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Limitation: High cost, low throughput, difficult to scale for in vivo studies requiring grams of material.
Method B: Diastereomeric Crystallization/Flash Chromatography (Multigram Scale)
A superior method for generating large quantities was detailed by Fauq et al. This approach avoids expensive chiral chromatography by leveraging the physical property differences between diastereomers.
Protocol Logic:
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Resolution of Intermediate: The benzazepinone amine intermediate is resolved before coupling using a chiral acid (e.g., R-lactic acid) to crystallize the desired (S)-amine salt.
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Coupling: The pure (S)-amine is coupled with the (S,S)-acid-linker moiety.
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Purification: If minor diastereomers form during coupling, they can be separated using standard Flash Silica Gel Chromatography .
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Why this works: Unlike enantiomers (which have identical physical properties in achiral environments), diastereomers have different polarities and can be separated on standard silica.
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Figure 2: Scalable synthesis workflow avoiding chiral HPLC, based on Fauq et al. (2007).
Biological Implications of Stereochemistry
The stereochemistry of LY-411575 is not merely a structural detail; it is the determinant of its pharmacodynamics.
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Binding Pocket Fit: The γ-secretase active site (located within Presenilin-1) is highly stereoselective. The (S,S,S) configuration positions the difluorophenyl ring and the benzazepine core to optimally interact with the hydrophobic pockets S1' and S2' of the enzyme.
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Potency Shift: Deviation at even one chiral center (e.g., converting to LY-D) can shift the IC50 from ~0.1 nM (LY-411575) to micromolar ranges, rendering the drug ineffective for specific pathway inhibition.
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In Vivo Toxicity: The high potency of the (S,S,S) isomer means that precise dosing is required to manage "on-target" toxicity (e.g., goblet cell hyperplasia in the gut due to Notch inhibition). Using an impure mixture with unknown ratios of active/inactive isomers makes dosing impossible to standardize.
Critical Note for Experimental Design
When purchasing LY-411575, ensure the Certificate of Analysis (CoA) explicitly states the stereochemistry. "LY-411575" from non-reputable sources may be a mixture of stereoisomers.
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Verification: If in doubt, run an analytical chiral HPLC or check the optical rotation.
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Control: Always use a vehicle control and, if available, the inactive diastereomer (LY-D) to confirm specificity.
References
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Fauq, A. H., Simpson, K., Maharvi, G. M., Golde, T., & Das, P. (2007).[3] A multigram chemical synthesis of the gamma-secretase inhibitor LY411575 and its diastereoisomers. Bioorganic & Medicinal Chemistry Letters.[3]
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Wong, G. T., et al. (2004). Chronic treatment with the gamma-secretase inhibitor LY-411575 inhibits beta-amyloid peptide production and alters lymphopoiesis and intestinal cell differentiation.[4] Journal of Biological Chemistry.
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PubChem. (n.d.). Compound Summary for LY-411575. National Library of Medicine.
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SelleckChem. (n.d.). LY411575 Datasheet and Technical Information.
Sources
- 1. dmg-peg2000.com [dmg-peg2000.com]
- 2. A multigram chemical synthesis of the γ-secretase inhibitor LY411575 and its diastereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A multigram chemical synthesis of the gamma-secretase inhibitor LY411575 and its diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
